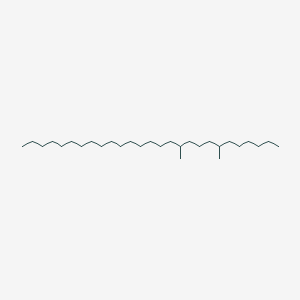
7,11-Dimethylheptacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,11-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of cuticular hydrocarbon commonly found in insects and plays a significant role in chemical communication and recognition among species . The compound is characterized by its long carbon chain with methyl groups attached at the 7th and 11th positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethylheptacosane typically involves the alkylation of heptacosane with methyl groups at specific positions. This can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as insect cuticles, followed by purification processes. Alternatively, large-scale synthesis can be performed using petrochemical feedstocks and advanced catalytic processes to ensure high yield and purity .
化学反应分析
Types of Reactions: 7,11-Dimethylheptacosane primarily undergoes reactions typical of hydrocarbons, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 7,11-dimethylheptacosanol or 7,11-dimethylheptacosanone.
Reduction: Regeneration of the original hydrocarbon.
Substitution: Formation of 7,11-dimethylheptacosyl chloride or bromide.
科学研究应用
7,11-Dimethylheptacosane has diverse applications in scientific research:
Chemistry: Used as a model compound to study hydrocarbon behavior and reactions.
Biology: Plays a crucial role in insect communication, particularly in nestmate recognition and mating behaviors.
作用机制
The mechanism of action of 7,11-Dimethylheptacosane in biological systems involves its role as a chemical signal. In insects, it interacts with specific receptors on the cuticle, facilitating recognition and communication. The molecular targets include olfactory receptors and other sensory proteins that detect the hydrocarbon’s presence and trigger behavioral responses .
相似化合物的比较
Heptacosane (C27H56): A straight-chain hydrocarbon without methyl substitutions.
9,13-Dimethylpentacosane (C27H56): Another methyl-branched hydrocarbon with methyl groups at different positions.
11,15-Dimethylheptacosane (C29H60): Similar structure with methyl groups at the 11th and 15th positions.
Uniqueness: 7,11-Dimethylheptacosane is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This pattern is crucial for its role in insect communication, making it a valuable compound for studying chemical ecology and developing bio-inspired technologies .
属性
CAS 编号 |
79864-51-0 |
|---|---|
分子式 |
C29H60 |
分子量 |
408.8 g/mol |
IUPAC 名称 |
7,11-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-12-13-14-15-16-17-18-19-20-22-25-29(4)27-23-26-28(3)24-21-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI 键 |
GKFDFPQEEBHPAD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


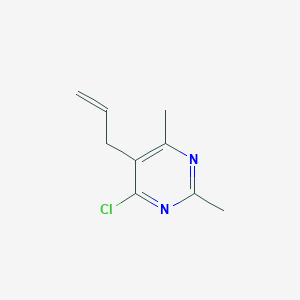
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
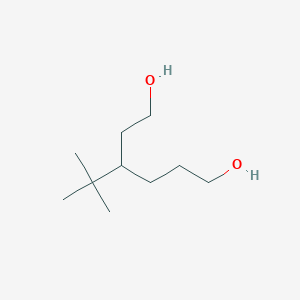
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
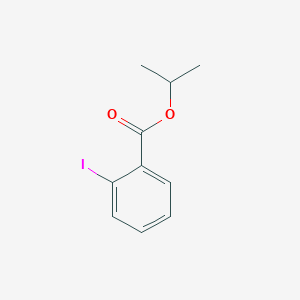

![N,N,N',N'-Tetrakis{[(propan-2-yl)oxy]methyl}urea](/img/structure/B14429896.png)
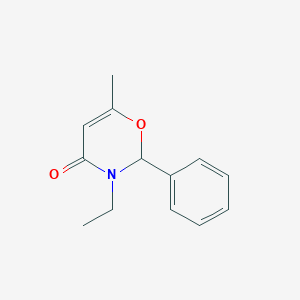
![Diethyl [1-(methylsulfanyl)ethenyl]phosphonate](/img/structure/B14429901.png)
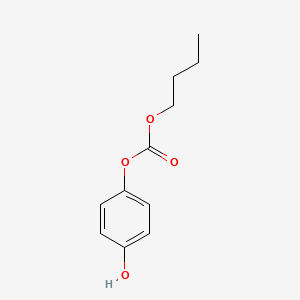
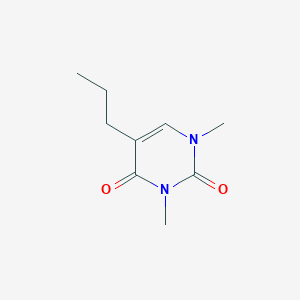
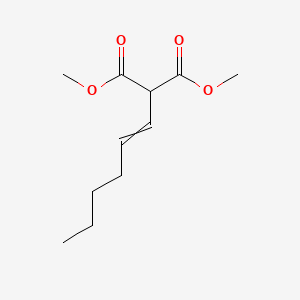
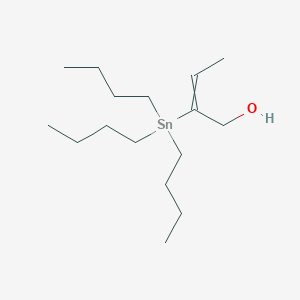
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
